2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid
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Overview
Description
2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[45]decan-8-yl)acetic acid is a synthetic organic compound with a complex spirocyclic structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, and controlled temperature.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Functionalization of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, such as enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and interactions, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decan-8-yl)acetic acid: A similar compound with a slightly different spirocyclic structure.
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid: Another related compound with different functional groups.
Uniqueness
2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[45]decan-8-yl)acetic acid stands out due to its specific spirocyclic structure and the presence of the Boc protecting group
Properties
Molecular Formula |
C15H26N2O4 |
---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decan-8-yl]acetic acid |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)17-9-6-15(11-17)4-7-16(8-5-15)10-12(18)19/h4-11H2,1-3H3,(H,18,19) |
InChI Key |
CWZYDQAJKAWEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CC(=O)O |
Origin of Product |
United States |
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